[(2-Bromo-4-methylphenyl)methyl](furan-2-ylmethyl)amine hydrochloride
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Overview
Description
“(2-Bromo-4-methylphenyl)methylamine hydrochloride” is a chemical compound with the CAS Number: 1803610-50-5. It has a molecular weight of 316.62 . The IUPAC name for this compound is N-(2-bromo-4-methylbenzyl)-1-(furan-2-yl)methanamine hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H14BrNO.ClH/c1-10-4-5-11(13(14)7-10)8-15-9-12-3-2-6-16-12;/h2-7,15H,8-9H2,1H3;1H . This code provides a specific description of the molecule’s structure.Scientific Research Applications
Conversion into Phosphinine Complexes
The compound's application in the conversion of furans into phosphinines is noted. Treatment with BBr(3) and triethylamine can convert the furan compounds into 2-hydroxy- or 2-bromophosphinine complexes. These complexes are further modified through methylation, silylation, acylation, triflation, and decomplexation, revealing diverse chemical reactivity and potential for various applications (Mao & Mathey, 2011).
Furan Synthesis
Furan synthesis from bromacetylpyran-2-on involves conversions highly influenced by the type of amine used. For example, phenylethylamine in acetone can lead to a rearranged, basically substituted furan-2-one. This indicates the potential for synthesizing important natural products and butenolides (Briel et al., 2009).
Bromination of Methyl Furan-2-carboxylate
A study explored the bromination of methyl furan-2-carboxylate in the presence of aluminium chloride, yielding various bromo derivatives. This process indicates its utility in the synthesis of heterocyclic compounds with potential applications in pharmaceutical and material sciences (Chadwick et al., 1973).
Antimicrobial Activity
Synthesis of furan compounds, including the use of phenylethylamine, has been associated with the investigation of their antimicrobial activity. These synthesized compounds were screened for their effectiveness against various microorganisms, indicating their potential use in medical and biological research (Arora et al., 2013).
Synthesis of Bromo(diethoxyphosphorylmethyl)furans
The synthesis of bromo(diethoxyphosphorylmethyl)furans involves the use of bromination and Michaelis-Becker reaction. This synthesis pathway indicates its potential in creating novel organic compounds with various applications in chemical synthesis (Pevzner, 2009).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
Properties
IUPAC Name |
1-(2-bromo-4-methylphenyl)-N-(furan-2-ylmethyl)methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrNO.ClH/c1-10-4-5-11(13(14)7-10)8-15-9-12-3-2-6-16-12;/h2-7,15H,8-9H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXAVHDXTPHGOPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CNCC2=CC=CO2)Br.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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